molecular formula C15H12N2O4 B7981928 (S)-2-(1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl)acetic acid

(S)-2-(1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B7981928
M. Wt: 284.27 g/mol
InChI Key: QLPCDVODFJPCDD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl)acetic acid is a complex organic compound featuring a naphthalene ring and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetic Acid Side Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinones or naphthalene derivatives.

Scientific Research Applications

(S)-2-(1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-2-(1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(naphthalen-1-yl)acrylic acid: Shares the naphthalene moiety but differs in the functional groups attached.

    N-(naphthalen-1-yl)-N’-alkyl oxalamides: Similar in having the naphthalene ring but differ in the overall structure and functional groups.

Uniqueness

(S)-2-(1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl)acetic acid is unique due to its specific combination of the naphthalene ring and the imidazolidinone moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[(4S)-1-naphthalen-1-yl-2,5-dioxoimidazolidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c18-13(19)8-11-14(20)17(15(21)16-11)12-7-3-5-9-4-1-2-6-10(9)12/h1-7,11H,8H2,(H,16,21)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPCDVODFJPCDD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(NC3=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)[C@@H](NC3=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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